3,6-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a unique structure with potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure suggests it may exhibit interesting pharmacological properties due to the presence of multiple nitrogen atoms and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling to form the final product. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Isoxazole Ring: This involves the cyclization of a β-keto nitrile with hydroxylamine.
Coupling Reaction: The pyrazole and isoxazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological targets.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of multiple nitrogen atoms and aromatic rings suggests it may form hydrogen bonds and π-π interactions with its targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazol-4-amine
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
3,6-DIMETHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and pyridine rings, which is not commonly found in other compounds. This unique structure may confer distinct pharmacological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-8-7-13(15-11(4)21-24-17(15)18-8)16(23)19-9(2)14-10(3)20-22(6)12(14)5/h7,9H,1-6H3,(H,19,23) |
InChI Key |
VTSSWVKFSRMBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)C3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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